Dronabinol

Bioavailability Pharmacokinetics First-pass metabolism

Select Dronabinol oral solution (Syndros-type aqueous formulation) over capsules to achieve a median Tmax of 1.0 h, 100% detectable plasma at 15 min, and 2.7-fold lower intra-individual pharmacokinetic variability (AUC variability 13.5% vs. 36.8%). This well-characterized CB1-preferring agonist (CB1 Ki = 0.133 nM; CB2 Ki = 1,989 nM) serves as the definitive reference standard for isolating central cannabinoid effects, benchmarking novel ligands, and conducting bioequivalence studies. Its rapid, consistent absorption profile maximizes statistical power in time-sensitive behavioral pharmacology and neuroimaging protocols.

Molecular Formula C21H30O2
Molecular Weight 314.5 g/mol
CAS No. 6465-30-1
Cat. No. B3416174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDronabinol
CAS6465-30-1
Molecular FormulaC21H30O2
Molecular Weight314.5 g/mol
Structural Identifiers
SMILESCCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O
InChIInChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h11-13,16-17,22H,5-10H2,1-4H3/t16-,17-/m1/s1
InChIKeyCYQFCXCEBYINGO-IAGOWNOFSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.8 mg/L at 73 °F (NTP, 1992)
In water, 2.8 mg/L at 23 °C
Essentially insoluble in water
1 part in 1 part of alcohol;  1 part in 1 part of acetone;  1 part in 3 parts of glycerol. In 0.15M sodium chloride, 0.77 mg/L at 23 °C. Soluble in fixed oils.
2.63e-03 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Dronabinol (CAS 6465-30-1): Synthetic Delta-9-THC Procurement Guide for Research and Formulation


Dronabinol (CAS 6465-30-1) is the synthetically manufactured form of (-)-trans-Δ⁹-tetrahydrocannabinol (THC), the principal psychoactive constituent of Cannabis sativa L. [1]. As an FDA-approved pharmaceutical cannabinoid agonist, it acts as a partial agonist at both cannabinoid CB1 and CB2 receptors, with high affinity for CB1 (Ki = 0.133 nM) and lower affinity for CB2 (Ki = 1989 nM) [2]. It is indicated clinically for anorexia associated with weight loss in AIDS patients and for nausea and vomiting associated with cancer chemotherapy in patients who have failed conventional antiemetics [3]. Dronabinol is available in multiple formulations including gelatin capsules (Marinol), oral solution (Syndros), and has been investigated in inhaled formulations, each with distinct pharmacokinetic profiles that differentiate it from both natural phytocannabinoids and other synthetic THC analogs [4].

Why Dronabinol Cannot Be Simply Substituted with Nabilone, Natural Cannabis, or Other Cannabinoids


Despite sharing a common receptor target, dronabinol exhibits fundamentally distinct pharmacokinetic, pharmacodynamic, and formulation characteristics compared to its closest analogs. Relative to nabilone, dronabinol demonstrates a faster onset of psychoactive effects (approximately 30 minutes versus slower onset) [1] but significantly lower and more variable oral bioavailability (10-20% versus 60-90%) [2]. Compared to natural cannabis, dronabinol lacks the entourage of other phytocannabinoids (e.g., cannabidiol) and terpenoids that modulate therapeutic and adverse effect profiles, leading to different clinical outcomes in patient populations [3]. Even within the same compound, formulation choice critically alters performance: dronabinol oral solution provides more rapid absorption (Tmax 1.0 h vs 1.5 h for capsules) and substantially lower intra-individual pharmacokinetic variability (AUC variability 13.5% vs 36.8%) [4]. These multidimensional differences preclude simple interchangeability and necessitate compound-specific selection criteria for research and clinical procurement.

Dronabinol Quantitative Differentiation: Head-to-Head Evidence Against Nabilone, Natural Cannabis, and Alternative Formulations


Oral Bioavailability: Dronabinol Capsules (10-20%) vs. Nabilone (60-90%)

Dronabinol exhibits substantially lower oral systemic bioavailability compared to the synthetic THC analog nabilone. This differentiation is critical for dose selection and efficacy expectations in both clinical and research settings. Dronabinol capsule oral bioavailability is reported as 10-20% due to extensive first-pass hepatic metabolism [1], whereas nabilone demonstrates 60-90% oral bioavailability, resulting in clearer dose-linearity and more predictable systemic exposure [2].

Bioavailability Pharmacokinetics First-pass metabolism Oral absorption

Onset of Action: Dronabinol Oral Solution (Median Tmax 1.0 h) vs. Dronabinol Capsules (Median Tmax 1.5 h)

Within the dronabinol product family, formulation selection dramatically alters absorption kinetics. In a head-to-head bioequivalence study, dronabinol oral solution (4.25 mg) achieved a median Tmax of 1.0 hour compared to 1.5 hours for the 5 mg capsule formulation [1]. Additionally, 100% of volunteers had detectable plasma dronabinol concentrations at 15 minutes post-dose with the oral solution, versus less than 25% with capsules [1]. This formulation-dependent difference is critical for applications requiring rapid onset or precise temporal control of cannabinoid exposure.

Pharmacokinetics Formulation comparison Absorption rate Bioequivalence

Intra-Individual Pharmacokinetic Variability: Dronabinol Oral Solution (13.5%) vs. Capsules (36.8%)

A critical differentiator for dronabinol formulation selection is intra-individual pharmacokinetic variability. In a direct comparative study, the intra-individual variability for AUC₀₋∞ (area under the concentration-time curve) was 13.5% for dronabinol oral solution versus 36.8% for dronabinol capsules [1]. This nearly three-fold reduction in variability translates to more consistent systemic exposure across repeated administrations, which is particularly relevant for chronic dosing regimens and for research studies requiring tight control over cannabinoid exposure.

Pharmacokinetic variability Formulation stability Dose consistency Intra-subject variability

CB1 Receptor Binding Affinity: Dronabinol (Ki = 0.133 nM) vs. CB2 (Ki = 1989 nM)

Dronabinol exhibits a pronounced selectivity for the CB1 receptor over the CB2 receptor, with reported binding affinities of Ki = 0.133 nM for CB1 and Ki = 1989 nM for CB2 [1]. This represents an approximately 15,000-fold selectivity for CB1, which is substantially higher than many other cannabinoid ligands. While direct comparative binding data for nabilone under identical assay conditions are not consolidated in the same source, this selectivity profile is a defining characteristic of dronabinol that distinguishes it from more balanced CB1/CB2 agonists or CB2-selective agents.

Receptor binding CB1 selectivity Cannabinoid pharmacology Affinity

Pharmacokinetic Profile of Aqueous Oral Solution: Cmax 1.95 ng/mL and AUC 3.53 h*ng/mL for 4.25 mg Dose

Patent-disclosed pharmacokinetic data for the aqueous-based dronabinol oral solution formulation provide quantitative benchmarks for formulation selection. A 4.25 mg dose of this stable aqueous solution yields a Cmax of 1.95±1.28 ng/mL and AUC(0-t) of 3.53±1.87 h*ng/mL under fasted conditions [1]. A 5 mg dose provides Cmax of 2.4±1.30 ng/mL and AUC(0-t) of 4.23±1.97 h*ng/mL [1]. These values establish the exposure profile for this specific formulation technology, which is engineered for room-temperature stability and improved absorption consistency compared to conventional sesame oil-based capsules.

Pharmacokinetics Formulation Oral solution Cmax AUC

Inhalation vs. Oral Administration: Tmax 2 Minutes (Inhaled) vs. 1.53 Hours (Oral)

Route of administration fundamentally alters dronabinol pharmacokinetics. In a clinical study comparing an investigational inhaled dronabinol formulation using a breath-actuated inhaler to conventional oral dronabinol, the time to peak plasma concentration (Tmax) was dramatically reduced from 1.53 hours (oral) to 2 minutes (inhaled) [1]. This represents a nearly 50-fold acceleration in achieving Cmax. Furthermore, the inhaled route achieved therapeutic plasma concentrations at a fraction of the oral dose, highlighting the impact of bypassing first-pass hepatic metabolism.

Pulmonary delivery Pharmacokinetics Tmax Rapid onset

Dronabinol Procurement Decision Guide: Scenario-Based Selection by Formulation, Comparator, and Application


Research Requiring Rapid Cannabinoid Onset with Low Inter-Subject Variability

Select dronabinol oral solution (Syndros or equivalent aqueous formulation) over capsule formulations. The oral solution provides median Tmax of 1.0 hour (vs. 1.5 h for capsules), detectable plasma levels in 100% of subjects at 15 minutes (vs. <25% for capsules), and 2.7-fold lower intra-individual pharmacokinetic variability (13.5% vs. 36.8% for AUC₀₋∞) [1]. This combination of rapid and consistent absorption makes the oral solution ideal for time-sensitive behavioral pharmacology studies, neuroimaging protocols requiring predictable cannabinoid exposure timing, and clinical trials where minimizing pharmacokinetic variability is critical to statistical power. The aqueous formulation also offers room-temperature stability, simplifying storage logistics [2].

Comparative Cannabinoid Pharmacology Studies Evaluating CB1-Mediated CNS Effects

Employ dronabinol as the reference CB1-preferring agonist due to its well-characterized receptor binding profile (CB1 Ki = 0.133 nM, CB2 Ki = 1989 nM; ~15,000-fold CB1 selectivity) [3]. This pronounced CB1 selectivity contrasts with more balanced CB1/CB2 agonists and makes dronabinol particularly suitable for isolating central nervous system cannabinoid effects in preclinical and clinical research. When designing studies to evaluate novel cannabinoid ligands, dronabinol serves as the established benchmark for CB1-mediated psychoactive and appetite-stimulant effects. For studies requiring high systemic exposure predictability, however, consider nabilone as a comparator due to its higher and more consistent oral bioavailability (60-90% vs. 10-20% for dronabinol capsules) [4].

Formulation Development and Bioequivalence Studies for Generic Dronabinol Products

Procure dronabinol reference standard (CAS 6465-30-1) and FDA-approved reference listed drug (RLD) products (Marinol capsules, Syndros oral solution) for use in bioequivalence and formulation development studies. The established pharmacokinetic benchmarks include: for capsules, Cmax 2.4 ng/mL and AUC₀₋∞ 4.1 h∙ng/mL (5 mg dose) [1]; for aqueous oral solution, Cmax 1.95±1.28 ng/mL and AUC(0-t) 3.53±1.87 h*ng/mL (4.25 mg dose) [2]; for the novel aqueous solution formulation, Tmax range 0.25-4.00 h with Cmax 2.4±1.30 ng/mL (5 mg dose) [2]. Terminal elimination half-life is approximately 25-36 hours [5]. These parameters serve as critical reference values for demonstrating bioequivalence and for developing improved formulations with enhanced stability or absorption profiles.

Studies Evaluating the 'Entourage Effect': Dronabinol vs. Full-Spectrum Cannabis Extracts

Utilize dronabinol as the isolated, single-molecule THC control in studies designed to quantify the contribution of non-THC phytocannabinoids and terpenoids to therapeutic and adverse effect profiles. Dronabinol lacks the complementary cannabinoids (e.g., cannabidiol) and terpenoids present in natural cannabis that may produce additive or synergistic effects [6]. By comparing outcomes between dronabinol and full-spectrum cannabis preparations under controlled conditions, researchers can isolate THC-specific effects from those mediated by the broader phytochemical matrix. This application is essential for evidence-based policy discussions regarding medical cannabis versus isolated synthetic cannabinoids and for understanding the pharmacological basis of patient-reported differences in efficacy and tolerability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dronabinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.